

Technical Support Center: Managing Inobrodib-Induced Thrombocytopenia

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Compound of Interest		
Compound Name:	Inobrodib	
Cat. No.:	B606545	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing thrombocytopenia observed in studies involving **Inobrodib** (CCS1477).

Frequently Asked Questions (FAQs)

Q1: What is Inobrodib and how does it work?

Inobrodib (CCS1477) is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the bromodomains of the twin histone acetyltransferases p300 and CREB-binding protein (CBP). By binding to these bromodomains, **Inobrodib** displaces p300/CBP from chromatin, which in turn modulates the expression of key cancer-driving genes, including the oncogenes MYC and IRF4. This mechanism is being investigated for its anti-tumor activity in various hematological malignancies.

Q2: What is the primary hematological toxicity associated with **Inobrodib**?

The most common treatment-emergent adverse event (TEAE) and primary hematological toxicity associated with **Inobrodib** is thrombocytopenia. This has been observed in both monotherapy and combination therapy studies. Clinical data indicates that this thrombocytopenia is generally manageable and readily reversible with appropriate intervention.

Q3: How is **Inobrodib**-induced thrombocytopenia managed in clinical studies?



The primary management strategy for **Inobrodib**-induced thrombocytopenia is the implementation of an intermittent dosing schedule. The recommended Phase 2 dose (RP2D) for **Inobrodib** monotherapy has been identified as 35mg taken twice daily (BD) on a "4 days on, 3 days off" schedule. This allows for platelet count recovery during the "off" days. In cases of more severe thrombocytopenia, treatment may be withheld until platelet counts recover.

Q4: Is Inobrodib-induced thrombocytopenia associated with significant bleeding events?

In clinical studies, bleeding events associated with **Inobrodib**-induced thrombocytopenia have been reported as low-grade. For instance, in a study of **Inobrodib** monotherapy, all bleeding events were grade 1 or 2, and no grade 3/4 bleeding events were reported.

Troubleshooting Guide

Issue: A significant drop in platelet count is observed after initiating Inobrodib treatment.

Root Cause Analysis:

Pharmacodynamic Effect of Inobrodib: Inobrodib's mechanism of action involves the
inhibition of p300/CBP, which are crucial coactivators for transcription factors involved in
megakaryopoiesis (platelet precursor cell development), such as GATA1 and c-Myb.
Inhibition of p300/CBP can disrupt normal megakaryocyte maturation and platelet
production, leading to a decrease in circulating platelet levels.

Solution Workflow:

- Grade the Thrombocytopenia: Assess the severity of the thrombocytopenia using a standardized grading system such as the Common Terminology Criteria for Adverse Events (CTCAE) v5.0.
- Implement/Continue Intermittent Dosing: If not already on an intermittent schedule, consider switching to the "4 days on, 3 days off" regimen. This is a proven strategy for managing **Inobrodib**-induced thrombocytopenia.
- Dose Interruption: For Grade 3 or 4 thrombocytopenia, it is recommended to withhold
 Inobrodib treatment until the platelet count recovers to Grade 1 or baseline.



- Platelet Monitoring: Increase the frequency of platelet count monitoring to track recovery.
- Consider Dose Reduction: If thrombocytopenia recurs upon re-challenge, a dose reduction of Inobrodib may be necessary.

Data Presentation

Table 1: Incidence of Thrombocytopenia with Inobrodib Monotherapy

Grade (CTCAE v5.0)	Frequency of Occurrence
All Grades	58.3%
Grade 3/4	37.5%

Data from the NCT04068597 study, as of Feb 6, 2023.

Table 2: Incidence of Grade 3/4 Hematological TEAEs with **Inobrodib** in Combination with Pomalidomide and Dexamethasone

Hematological Event	Frequency of Grade 3/4 Events
Thrombocytopenia	5.9% (all Grade 3)
Neutropenia	23.5%
Anemia	11.8% (all Grade 3)

Data from the NCT04068597 study, as of June 5, 2023.

Experimental Protocols

Protocol: Monitoring and Management of Thrombocytopenia in Inobrodib Studies

Objective: To outline a systematic approach for monitoring and managing thrombocytopenia in subjects receiving **Inobrodib**.

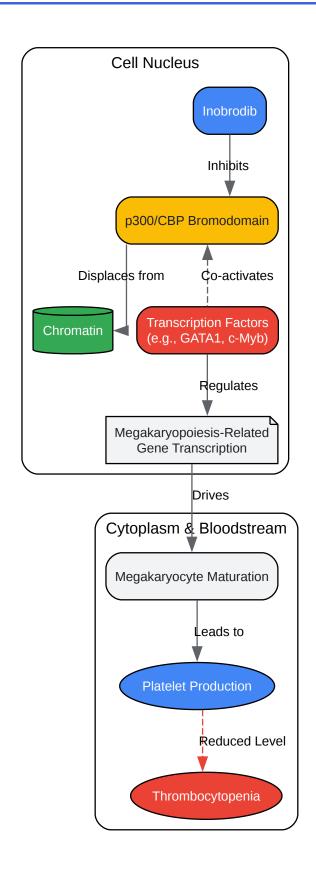
Methodology:



- Baseline Assessment: Obtain a complete blood count (CBC) with platelet count at baseline before initiating Inobrodib treatment.
- Routine Monitoring:
 - Perform CBC with platelet count weekly for the first two cycles of treatment.
 - Frequency may be reduced to every two weeks for subsequent cycles in stable patients.
 - Increase monitoring frequency if a significant drop in platelets is observed.
- Grading of Thrombocytopenia: Utilize the Common Terminology Criteria for Adverse Events (CTCAE) v5.0 for grading thrombocytopenia:
 - Grade 1: < Lower Limit of Normal (LLN) to 75.0 x 109/L
 - Grade 2: < 75.0 to 50.0 x 109/L
 - Grade 3: < 50.0 to 25.0 x 109/L
 - Grade 4: < 25.0 x 109/L
- · Management Actions based on Grade:
 - Grade 1-2: Continue Inobrodib treatment, consider more frequent monitoring. For patients not on an intermittent schedule, consider switching to "4 days on, 3 days off".
 - Grade 3: Withhold Inobrodib. Monitor platelet count every 2-3 days. Treatment can be resumed at the same or a reduced dose level once platelet count recovers to ≤ Grade 1.
 - Grade 4: Withhold Inobrodib. Monitor platelet count every 1-2 days. Consider platelet transfusion if clinically indicated (e.g., active bleeding). Treatment can be resumed at a reduced dose level once platelet count recovers to ≤ Grade 1.

Visualizations

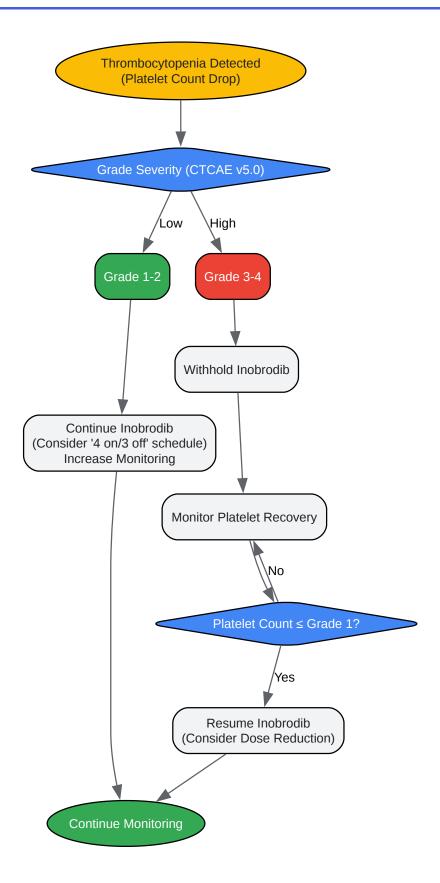




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Caption: Inobrodib's Mechanism of Action Leading to Thrombocytopenia.





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Caption: Workflow for Managing Inobrodib-Induced Thrombocytopenia.







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